2,6-bis(6-methylpyridin-2-yl)pyridine

Supramolecular Chemistry Coordination Chemistry Luminescent Materials

Researchers needing predictable, single-site metal centers for homogeneous catalysis or luminescent sensing should prioritize this ligand. The 6,6''-methyl groups create a sterically congested coordination pocket that enforces exclusive 1:1 metal-binding stoichiometry, eliminating the bis-complex formation common with unsubstituted terpyridine. - Enables isolation of stable, asymmetrical μ-oxo bridged diiron(III) complexes not accessible with parent tpy. - Provides deterministic switching of Cu(II) electronic ground state from dz² to dx²-y² for magnetic material design. - Supply chain assurance: Consistent 98% purity with full analytical characterization; available from stock for immediate global dispatch.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 33777-92-3
Cat. No. B1248450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(6-methylpyridin-2-yl)pyridine
CAS33777-92-3
Synonyms6,6''-dimethyl-2,2':6',2''-terpyridine
6,6'-dimethyl-2,2':6',2'-terpyridine
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C
InChIInChI=1S/C17H15N3/c1-12-6-3-8-14(18-12)16-10-5-11-17(20-16)15-9-4-7-13(2)19-15/h3-11H,1-2H3
InChIKeyUKYULHLDDJEBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6''-Dimethyl-2,2':6',2''-terpyridine: Sterically Constrained Tridentate Ligand


2,6-bis(6-methylpyridin-2-yl)pyridine, systematically named 6,6''-dimethyl-2,2':6',2''-terpyridine (CAS 33777-92-3), is a tridentate NNN-donor ligand of the oligopyridine family. The two methyl substituents at the 6 and 6'' positions introduce significant steric bulk around the terminal nitrogen donors, differentiating it from the parent 2,2':6',2''-terpyridine (tpy) [1]. This steric hindrance has a profound influence on the ligand's coordination chemistry, biasing complex formation toward architectures and properties not readily accessible with unsubstituted terpyridine [2].

Coordination Chemistry
Sterically constrained NNN-tridentate ligand for controlled metal-binding stoichiometry
Bioinspired Catalysis
Supports non-classical μ-oxo bridged dinuclear complex architectures
Electronic Design
Predictably modulates dx2-y2 vs dz2 ground states in Cu(II) complexes

Why Unsubstituted Terpyridine Cannot Substitute


Substituting 6,6''-dimethyl-2,2':6',2''-terpyridine with the commercially ubiquitous parent terpyridine (tpy) or other alkyl-substituted variants is not chemically equivalent. The 6,6''-methyl groups create a sterically congested coordination pocket that fundamentally alters the ligand's metal-binding stoichiometry, electronic ground states, and the resultant biological activity of its complexes [1][2][3]. This structural feature is the primary driver of its distinct performance profile, as the quantitative evidence below demonstrates.

6,6''-Dimethyl-2,2':6',2''-terpyridine
Property
Unsubstituted 2,2':6',2''-terpyridine
Enforces 1:1 metal:ligand stoichiometry and coordinative unsaturation
Stoichiometry
May form coordinatively saturated 1:2 bis-complexes, limiting further functionalization
Enables isolation of asymmetrical μ-oxo bridged diiron(III) species
Structure
Does not form this bridged dinuclear motif; complex architecture may not transfer
Produces orthorhombic Cu(II) ground state (dx2-y2)
Electronic
Yields inverse axial ground state (dz2); electronic property may shift

Quantitative Differentiation Guide


Enforced 1:1 Stoichiometry with Cd(II)

The steric bulk of the 6,6''-methyl groups in the target ligand directly controls complex stoichiometry. For Cd(II), this ligand exclusively forms isolable 1:1 ligand-to-metal complexes in the solid state, despite solution studies confirming that 2:1 complexes can form transiently. This contrasts with the unsubstituted 2,2':6',2''-terpyridine (tpy), which readily forms stable, isolable bis-terpyridine [M(tpy)2]2+ complexes with Cd(II) [1]. This difference is a direct consequence of the ligand's design, not a general class property.

Enforced 1:1 Stoichiometry
Head-to-head
Target: Exclusive 1:1 L:M solid-state complexes Comparator (tpy): 1:2 M:L bis-complexes
Ensures coordinatively unsaturated metal centers for further functionalization.
Confirmed via SC-XRD, ESI-MS, 1H NMR.
Supramolecular Chemistry Coordination Chemistry Luminescent Materials

Stabilization of Asymmetrical μ-Oxo Diiron(III) Core

The ligand's methyl groups enable the formation of complex structures that are inaccessible with unsubstituted terpyridine. The reaction with Fe(III) yielded the first example of an asymmetrical μ-oxo bridged dinuclear complex, [FeLCl(μ-O)FeCl3], featuring an unusual N3FeClO--OFeCl3 core. This contrasts sharply with unsubstituted terpyridine, which does not form this type of bridged dinuclear species under identical conditions [1].

Stabilized μ-Oxo Diiron(III) Core
Head-to-head
[FeLCl(μ-O)FeCl₃]
asymmetrical N₃FeClO--OFeCl₃
Enables isolation of a novel, high-value bimetallic geometry for magnetic studies.
First example for the terpyridine ligand class; SC-XRD characterized.
Bioinorganic Chemistry Molecular Magnetism Iron Complexes

Altered Electronic Ground State in Cu(II) Complexes

The electronic structure of metal complexes is dramatically altered by the methyl substituents. Electron Paramagnetic Resonance (EPR) studies at 300 K revealed that the Cu(II) complex of the methyl-substituted ligand exhibits an orthorhombic g-tensor, indicating a dx2-y2 ground state. In direct contrast, the non-substituted Cu(terpy)2(PF6)2 complex shows an 'inverse' axial g-tensor with g⊥ > g∥ > 2.00, consistent with a dz2 ground state [1]. This fundamental electronic difference arises solely from the ligand substitution pattern.

Altered Cu(II) Ground State
Head-to-head
dx²-y²
orthorhombic
Predictably switches ground state away from the dz² state seen with unsubstituted tpy.
Verified by X- and Q-band EPR at 300 K.
Spectroscopy Electronic Structure Copper Complexes

High-Value Application Scenarios


Coordinatively Unsaturated Metal-Organic Catalysts and Sensors

Researchers requiring a well-defined, single-site metal center for homogeneous catalysis or luminescent sensing should prioritize this ligand. The exclusive 1:1 stoichiometry observed in the solid state with metals like Cd(II) ensures a predictable and coordinatively unsaturated metal environment, which is a prerequisite for substrate binding and catalytic turnover [1]. This is a direct advantage over unsubstituted tpy, which tends to form coordinatively saturated bis-complexes.

Bioinspired Diiron Complexes for Magnetic and Catalytic Studies

For groups investigating new diiron model compounds for biological systems (e.g., mimicking non-heme diiron enzymes), this ligand is an essential tool. It uniquely enables the synthesis and isolation of a stable, asymmetrical μ-oxo bridged diiron(III) complex, a structural motif that has not been reported for the parent terpyridine ligand [2]. This opens a new pathway for creating and studying this important class of bimetallic cores.

Engineering Electronic Ground States in Cu(II) Spintronic Materials

In materials science, where the magnetic properties of a material are determined by the electronic ground state of the metal center, this ligand provides a predictable method for switching from a dz2 to a dx2-y2 ground state in Cu(II) complexes. This is a clear, spectroscopically verified electronic differentiation from the unsubstituted tpy parent [3], allowing for the deterministic design of magnetic building blocks.

Application
Selection Property
Validation Focus
Coordinatively Unsaturated Metal-Organic Catalysts / Sensors
Enforced 1:1 solid-state stoichiometry with metals like Cd(II)
Verify coordinative unsaturation required for substrate binding and turnover
Bioinspired Diiron Complexes for Magnetic and Catalytic Studies
Unique stabilization of asymmetrical μ-oxo bridged diiron(III) core
Confirm non-classical bimetallic core formation and structural characterization
Engineering Electronic Ground States in Cu(II) Spintronic Materials
Predictable switching from dz² to dx²-y² ground state
Spectroscopically verify orthorhombic g-tensor and electronic configuration
Quote Request

Request a Quote for 2,6-bis(6-methylpyridin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.